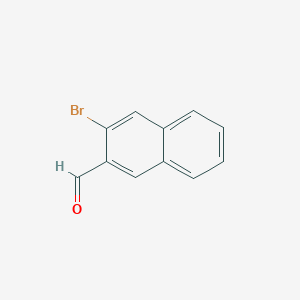

3-Bromo-2-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTRKPUSTOGJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342373 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89005-11-8 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-2-naphthaldehyde via Electrophilic Bromination of 2-Naphthaldehyde

Abstract: This technical guide provides a comprehensive exploration of the synthesis of 3-Bromo-2-naphthaldehyde, a valuable intermediate in medicinal chemistry and materials science. The primary focus is the direct electrophilic bromination of 2-naphthaldehyde. This document delves into the mechanistic underpinnings of the reaction, addresses the critical issue of regioselectivity in the naphthalene system, and presents a detailed, field-tested experimental protocol. Safety considerations, purification techniques, and methods for analytical characterization are also thoroughly discussed to provide researchers, scientists, and drug development professionals with a self-validating and robust methodology.

Principles of the Synthesis: Navigating Electrophilic Aromatic Substitution on a Naphthalene Scaffold

The synthesis of this compound from 2-naphthaldehyde is achieved through an electrophilic aromatic substitution (EAS) reaction. While conceptually similar to the bromination of benzene, the naphthalene ring system introduces a higher degree of complexity and reactivity.

Reactivity and Regioselectivity of Naphthalene

Naphthalene is a polycyclic aromatic hydrocarbon that is significantly more reactive towards electrophiles than benzene. This heightened reactivity stems from the ability of the bicyclic system to stabilize the intermediate carbocation (arenium ion) more effectively, lowering the activation energy of the reaction.

The naphthalene core has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). Electrophilic attack is generally favored at the α-position because the resulting arenium ion intermediate is better stabilized by resonance.[1][2][3] Specifically, attack at the α-position allows for the formation of more resonance structures that preserve the aromaticity of the adjacent benzene ring.

The Directing Influence of the Aldehyde Group

In our starting material, 2-naphthaldehyde, the aldehyde (-CHO) group at the C2 position fundamentally alters the electronic landscape of the naphthalene ring. The aldehyde group is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta positions in a standard benzene system.

However, in the naphthalene system, the directing effects are a composite of the substituent's electronic influence and the inherent reactivity of the ring positions. The aldehyde group deactivates the ring to which it is attached, making the unsubstituted ring the more probable site for electrophilic attack (primarily at the α-positions C5 and C8). The synthesis of the target molecule, this compound, requires substitution at the C3 position—a position ortho to the deactivating aldehyde group. This outcome is electronically disfavored and presents the primary challenge in this synthesis. Achieving this regioselectivity requires carefully controlled reaction conditions to favor the kinetic product over the thermodynamically more stable isomers that would result from attack on the other ring.

The proposed mechanism proceeds via the generation of a bromine electrophile (Br⁺), often facilitated by the solvent itself, such as acetic acid. This electrophile attacks the electron-rich naphthalene ring, with the selectivity for the C3 position being enforced by kinetic control at low temperatures.

Caption: Generalized mechanism for the electrophilic bromination of 2-naphthaldehyde.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for robustness and reproducibility. The causality behind each step is explained to ensure both technical accuracy and practical success.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Naphthaldehyde | C₁₁H₈O | 156.18 | 66-99-9 | Starting Material |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Extremely Corrosive & Toxic |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent, Corrosive |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | For quenching |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |

| Ethanol / Ethyl Acetate | - | - | - | Recrystallization Solvents |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a drying tube (or gas outlet to a scrubber)

-

Ice-water bath

-

Heating mantle

-

Büchner funnel and vacuum flask for filtration

-

Standard laboratory glassware

Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 5.0 g (32.0 mmol) of 2-naphthaldehyde in 50 mL of glacial acetic acid.

-

Causality: Acetic acid serves as a polar solvent that can dissolve the starting material and stabilize the charged intermediates in the EAS mechanism.

-

-

Temperature Control: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

-

Causality: Low temperature is critical to control the reaction rate and enhance regioselectivity towards the kinetically favored C3 product. It also minimizes potential side reactions, such as over-bromination.

-

-

Bromine Addition: In the dropping funnel, prepare a solution of 1.7 mL (33.6 mmol, 1.05 eq) of bromine in 15 mL of glacial acetic acid. Add this solution dropwise to the stirred naphthaldehyde solution over a period of 45-60 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Causality: Slow, dropwise addition maintains a low concentration of bromine in the reaction mixture, preventing localized overheating and reducing the formation of dibrominated byproducts.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of excess bromine disappears.

-

Causality: Sodium thiosulfate reduces unreacted, hazardous bromine (Br₂) to the much less reactive bromide ion (Br⁻), ensuring safe handling during workup.

-

-

Product Precipitation and Isolation: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A solid precipitate should form. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold water (2 x 50 mL) and a cold, saturated sodium bicarbonate solution (2 x 30 mL) to remove residual acid, followed by more cold water (2 x 50 mL).

-

Causality: The bicarbonate wash neutralizes any remaining acetic acid, which could interfere with drying or subsequent reactions.

-

Purification and Characterization

The crude product is purified by recrystallization.[4]

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. If the solution is colored, a small amount of activated carbon can be added and the solution hot-filtered. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

-

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Property | Starting Material (2-Naphthaldehyde) | Product (this compound) |

| Formula | C₁₁H₈O | C₁₁H₇BrO[5] |

| Molecular Weight | 156.18 g/mol | 235.08 g/mol [6] |

| Appearance | White to yellow solid | Off-white to pale yellow solid |

| Melting Point | 59-61 °C[7] | Data not widely published; requires experimental determination. |

Safety and Hazard Management

Scientific integrity demands a commitment to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.

-

Bromine (Br₂): Extremely corrosive and toxic. Causes severe skin burns and is fatal if inhaled.[8] All operations involving bromine must be conducted in a certified chemical fume hood. Wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[8][9] Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.

-

Glacial Acetic Acid (CH₃COOH): Corrosive liquid that can cause severe skin and eye damage.[10][11] Handle in a well-ventilated area or fume hood, wearing standard personal protective equipment (PPE).

-

Waste Disposal: All waste, including aqueous washes and solvent filtrates, must be disposed of according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.

References

- 1. hyhpesticide.com [hyhpesticide.com]

- 2. vpscience.org [vpscience.org]

- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C11H7BrO) [pubchemlite.lcsb.uni.lu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. bg.cpachem.com [bg.cpachem.com]

An In-Depth Technical Guide to 3-Bromo-2-naphthaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-naphthaldehyde (CAS No. 89005-11-8), a pivotal synthetic intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. This document delves into its core physicochemical properties, spectroscopic signature, and established protocols for its synthesis and purification. Furthermore, it explores the compound's reactivity, highlighting its utility as a versatile building block for creating complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable reagent.

Physicochemical Properties

This compound is a solid, typically appearing as a yellow crystalline powder.[1] Its structure, featuring a naphthalene core substituted with a bromine atom and an aldehyde group at adjacent positions, imparts a unique combination of steric and electronic properties that are central to its chemical behavior.

A summary of its key physicochemical data is presented below for rapid reference.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89005-11-8 | [2][3] |

| Molecular Formula | C₁₁H₇BrO | [3][4] |

| Molecular Weight | 235.08 g/mol | [3][5] |

| Appearance | Yellow Solid | [1] |

| Melting Point | Data not consistently available; related isomers like 1-Bromo-2-naphthaldehyde melt at 118-120°C | [6][7] |

| Boiling Point | Data not available | [2] |

| Solubility | Decomposes in water. Soluble in solvents like methanol. | [1][6] |

| Density | 1.580 g/cm³ (for related isomer 3-bromobenzaldehyde) | [1] |

Spectroscopic Characterization

Accurate structural confirmation of this compound is paramount for its effective use. The following sections detail the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. For this compound, the spectrum is characterized by signals in the aromatic region (typically δ 7.5-8.5 ppm) and a distinct singlet for the aldehydic proton.

-

Aldehyde Proton (-CHO): A singlet is expected at approximately δ 10.0-10.5 ppm. Its downfield shift is due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: The seven protons on the naphthalene ring will appear as a series of multiplets. The proton on the carbon adjacent to both the bromine and aldehyde substituents will likely be the most downfield of the aromatic signals due to the combined electron-withdrawing effects.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by providing insight into the carbon skeleton.

-

Carbonyl Carbon (C=O): The aldehyde carbon is the most downfield signal, typically appearing around δ 190-195 ppm.

-

Aromatic Carbons: The ten carbons of the naphthalene ring will produce a cluster of signals in the δ 120-140 ppm range. The carbon bearing the bromine (C-Br) will be influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1685-1710 cm⁻¹.[8] The conjugation with the aromatic naphthalene system shifts this peak to a lower wavenumber compared to saturated aliphatic aldehydes.[8]

-

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.[9]

-

Aldehyde C-H Stretch: A characteristic, and often diagnostic, pair of weak to medium bands can be found around 2830 cm⁻¹ and 2720 cm⁻¹.[8]

-

Aromatic C=C Stretch: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the naphthalene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

-

Molecular Ion Peak (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). These peaks will appear at m/z 234 and m/z 236.

-

Key Fragment Ions:

Synthesis and Purification Protocol

While various synthetic routes exist, a common and reliable method involves the oxidation of the corresponding brominated methylnaphthalene. The following protocol is illustrative and based on established chemical transformations.

Rationale for Experimental Design

The chosen methodology, oxidation of a benzylic methyl group, is a classic and robust transformation. The selection of an oxidizing agent like manganese dioxide (MnO₂) or a milder reagent such as N-methylmorpholine N-oxide (NMO) with a catalyst is critical.[10] NMO is often preferred for its selectivity in oxidizing primary alcohols (which can be formed in situ from the corresponding bromide) to aldehydes with minimal over-oxidation to the carboxylic acid. The purification by column chromatography is standard for removing unreacted starting material and byproducts to achieve high purity required for subsequent synthetic steps.

Step-by-Step Synthesis Protocol

Reaction: Oxidation of 3-Bromo-2-(bromomethyl)naphthalene

-

Setup: To a dry, 2L three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add acetonitrile (1.2 L), molecular sieves (200 g), and 4-methylmorpholine N-oxide (NMO, 524 mmol).

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Substrate Addition: Under a nitrogen atmosphere, add 3-Bromo-2-(bromomethyl)naphthalene (262 mmol) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and inorganic byproducts. Wash the filter cake with dichloromethane.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.[10]

Expected Outcome: This procedure typically yields the product as a light-yellow solid in yields ranging from 70-80%. Purity should be assessed by NMR and HPLC.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, possessing two key reactive sites: the aldehyde group and the carbon-bromine bond. This duality makes it a highly valuable precursor in multi-step syntheses.

-

Reactions at the Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a wide array of transformations, including Wittig reactions (to form alkenes), reductive aminations (to form amines), oxidations (to form carboxylic acids), and additions of organometallic reagents (to form secondary alcohols).

-

Reactions at the C-Br Bond: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[11] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

-

The synthetic versatility is illustrated in the diagram below.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 89005-11-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound;89005-11-8 [abichem.com]

- 4. PubChemLite - this compound (C11H7BrO) [pubchemlite.lcsb.uni.lu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-BROMO-2-NAPHTHALDEHYDE CAS#: 3378-82-3 [m.chemicalbook.com]

- 7. 3378-82-3(1-Bromo-2-naphthaldehyde) | Kuujia.com [kuujia.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. 1-BROMO-2-NAPHTHALDEHYDE | 3378-82-3 [amp.chemicalbook.com]

- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-2-naphthaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-Bromo-2-naphthaldehyde, a key organic intermediate. Given the specificity of this compound, this document synthesizes direct information where available and extrapolates from established principles of organic chemistry and the well-documented behavior of its structural analogs. This approach provides a robust framework for understanding and utilizing this compound in research and development.

Core Compound Identity and Properties

This compound is an aromatic aldehyde featuring a naphthalene core substituted with a bromine atom and a formyl group at the 3 and 2 positions, respectively.

| Property | Value | Source |

| CAS Number | 89005-11-8 | [1] |

| Molecular Formula | C₁₁H₇BrO | [1][2] |

| Molecular Weight | 235.08 g/mol | [1][2] |

| Appearance | (Predicted) Off-white to yellow crystalline solid | General knowledge of similar compounds |

| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and likely insoluble in water. | General knowledge of similar compounds |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. The proposed synthesis would start from 2-bromonaphthalene.

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Causality in Experimental Choices:

-

Starting Material: 2-Bromonaphthalene is a commercially available and stable starting material. The bromine atom is a deactivating but ortho-, para-directing group. However, in naphthalene systems, electrophilic substitution is kinetically favored at the α-position (C1) and thermodynamically at the β-position (C2). In 2-bromonaphthalene, the C1 and C3 positions are activated. Steric hindrance from the bromine at C2 might favor substitution at C3.

-

Reaction Choice: The Vilsmeier-Haack reaction is chosen for its mild conditions compared to other formylation methods like Gattermann-Koch, which often require strong Lewis acids and high pressures. This mildness is crucial for preserving the sensitive aldehyde functionality.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product. The final product can be purified by column chromatography and its identity confirmed by spectroscopic methods.

Detailed Experimental Protocol (Hypothetical)

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of dimethylformamide (DMF) in an inert solvent like dichloromethane to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Add a solution of 2-bromonaphthalene in dichloromethane dropwise to the Vilsmeier reagent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker of crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Due to the lack of published experimental spectra for this compound, the following are predictions based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) and a characteristic singlet for the aldehyde proton downfield (9.5-10.5 ppm). The coupling patterns of the aromatic protons would be complex due to the substitution pattern on the naphthalene ring.

-

¹³C NMR: The carbon spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde at around 190 ppm. Aromatic carbons will appear in the 120-140 ppm range, with the carbon bearing the bromine atom showing a signal at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2850-2750 (often two weak bands) | Weak to Medium |

| Carbonyl (C=O) Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-Br Stretch | 700-500 | Medium to Strong |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 234 and 236 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would include the loss of a hydrogen atom ([M-1]⁺), the loss of the formyl group ([M-29]⁺), and the loss of bromine ([M-79/81]⁺).

Applications in Drug Discovery and Development

Naphthalene derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[3] The aldehyde functionality in this compound makes it a versatile precursor for a wide range of chemical transformations, opening avenues for the synthesis of novel bioactive molecules.

Caption: Potential synthetic transformations of this compound in drug discovery.

-

Scaffold for Bioactive Molecules: The naphthalene ring system can be found in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3]

-

Intermediate for Heterocycle Synthesis: The aldehyde group is a key functional group for the construction of various heterocyclic rings, which are prevalent in pharmaceuticals. For example, it can undergo condensation reactions with amines to form Schiff bases, which can then be cyclized to form nitrogen-containing heterocycles.

-

Linker for Bioconjugation: The aldehyde can be used to attach the naphthalene core to other molecules of interest, such as peptides or targeting ligands, through reductive amination.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on analogous compounds like other brominated aromatic aldehydes, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis can be reasonably achieved through established formylation reactions. The presence of both a reactive aldehyde group and a modifiable bromine atom on the versatile naphthalene scaffold makes it a promising building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.

References

spectroscopic data (NMR, IR, MS) of 3-Bromo-2-naphthaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-naphthaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 89005-11-8), a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond raw data to offer insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind spectral features, provide field-proven experimental protocols, and ground our interpretations in authoritative references.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid aromatic framework, consisting of a naphthalene ring system substituted with a bromine atom at position 3 and a formyl (aldehyde) group at position 2. This specific substitution pattern gives rise to a unique spectroscopic fingerprint, which is indispensable for confirming its identity and purity in synthetic applications. The strategic placement of the electron-withdrawing aldehyde and the bulky bromine atom influences the electronic environment of the entire naphthalene system, which is clearly reflected in its NMR, IR, and MS data.

Below is the chemical structure with IUPAC numbering, which will be used for all spectral assignments throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The spectrum is characterized by a downfield singlet for the aldehyde proton and a series of multiplets in the aromatic region.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 10.36 | Singlet (s) | 1H | H-11 (CHO) | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom and the aromatic ring current, placing it far downfield. It has no adjacent protons, hence it appears as a singlet. |

| 7.92-7.90 | Multiplet (m) | 1H | Aromatic H | Protons on the naphthalene ring experience complex splitting due to coupling with multiple neighbors. |

| 7.66-7.63 | Multiplet (m) | 1H | Aromatic H | These protons are deshielded by the aromatic system. |

| 7.46-7.40 | Multiplet (m) | 2H | Aromatic H | Specific assignment within the aromatic region often requires advanced 2D NMR techniques, but the integration confirms the presence of the remaining naphthalene protons. |

Data sourced from a supporting information file from The Royal Society of Chemistry[1].

Experimental Protocol: Acquiring ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ ~7.26 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Instrument Tuning: Tune and match the probe for the ¹H frequency (e.g., 400 MHz). This step is critical for maximizing signal sensitivity.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which is essential for sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

-

Acquisition: Acquire the spectrum using standard parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 191.9 | C-11 (C=O) | The carbonyl carbon of an aldehyde is characteristically found in the highly deshielded region of the spectrum, typically >190 ppm. |

| 135.4 | Aromatic C | Quaternary carbon, likely C-8a or C-4a. |

| 133.9 | Aromatic C | Quaternary carbon, likely C-2 or C-3. |

| 133.4 | Aromatic C | Quaternary carbon, likely C-2 or C-3. |

| 129.8 | Aromatic CH | Aromatic methine carbon. |

| 127.9 | Aromatic CH | Aromatic methine carbon. |

| 127.1 | Aromatic C | Aromatic methine or quaternary carbon. |

Data sourced from a supporting information file from The Royal Society of Chemistry[1]. Note: Full assignment of the complex aromatic region would require 2D NMR experiments like HSQC and HMBC.

Experimental Protocol: Acquiring ¹³C NMR Spectrum

-

Sample and Setup: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Tuning: Tune and match the probe for the ¹³C frequency (e.g., 100 MHz).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial as it collapses C-H coupling, resulting in a single sharp peak for each unique carbon, which significantly improves the signal-to-noise ratio.

-

Parameters: Use a standard 45° pulse angle, a wide spectral width (~240 ppm), and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet centered at δ 77.16 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the aldehyde group and the aromatic system.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~2830 & ~2730 | Medium, Sharp | Aldehyde C-H Stretch | This pair of peaks (a Fermi doublet) is highly diagnostic for the C-H bond of an aldehyde group.[3] |

| ~1700 | Strong, Sharp | Carbonyl (C=O) Stretch | The strong absorption is characteristic of a carbonyl group. Conjugation with the naphthalene ring slightly lowers the frequency from that of a saturated aldehyde (~1725 cm⁻¹). |

| ~1600, ~1580, ~1470 | Medium-Weak | Aromatic C=C Stretch | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic naphthalene ring. |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | This absorption corresponds to the stretching of C-H bonds where the carbon is sp² hybridized. |

| ~800-600 | Medium-Strong | C-Br Stretch | The carbon-bromine bond stretch typically appears in the fingerprint region of the spectrum. |

Experimental Protocol: Acquiring Attenuated Total Reflectance (ATR)-IR Spectrum

-

Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the crystalline this compound directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Before running the sample, acquire a background spectrum of the empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.

-

Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique for this analysis.

The molecular weight of this compound (C₁₁H₇BrO) is approximately 234.08 g/mol . A key feature in its mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 m/z units.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula | Rationale |

| 234/236 | Molecular Ion (M⁺˙) | [C₁₁H₇BrO]⁺˙ | The intact molecule after losing one electron. The 1:1 doublet confirms the presence of one bromine atom. |

| 233/235 | [M-H]⁺ | [C₁₁H₆BrO]⁺ | Loss of the aldehydic hydrogen atom, a common fragmentation for aldehydes, forming a stable acylium ion.[3] |

| 205/207 | [M-CHO]⁺ | [C₁₀H₆Br]⁺ | Loss of the entire formyl radical (•CHO, 29 Da), another characteristic fragmentation pathway for aromatic aldehydes, resulting in a stable bromo-naphthyl cation.[3] |

| 126 | [C₁₀H₆]⁺˙ | [C₁₀H₆]⁺˙ | Loss of a bromine radical (•Br) from the [M-CHO]⁺ fragment. |

Fragmentation Pathway Diagram

Caption: Key fragmentations of this compound.

Experimental Protocol: Acquiring Gas Chromatography-Mass Spectrometry (GC-MS) Data

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation from solvent and any potential impurities.

-

-

MS Method:

-

Ion Source: Set to Electron Ionization (EI) mode at a standard energy of 70 eV.[3]

-

Analyzer: Set the mass analyzer to scan a range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

Interface Temperature: Set the GC-MS interface temperature to 280 °C to prevent sample condensation.

-

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound. Identify the molecular ion peak and major fragments, paying close attention to the Br isotope pattern.

Integrated Analysis Workflow

A robust structural confirmation relies on the synergistic use of all spectroscopic techniques. The following workflow illustrates a logical approach for a scientist characterizing a newly synthesized batch of this compound.

Caption: Workflow for structural confirmation.

References

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Putative Crystal Structure of 3-Bromo-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-naphthaldehyde is a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its solid-state properties. To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the refereed literature. This technical guide, therefore, presents a comprehensive analysis based on established chemical principles and comparative structural data from closely related analogues. We provide a detailed experimental protocol for its synthesis, in-depth predictive analysis of its spectroscopic characteristics, and a theoretically-grounded exploration of its putative crystal structure. This document aims to serve as a foundational resource for researchers working with this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in drug discovery and materials development.

Introduction: The Significance of this compound

Naphthalene-based scaffolds are prevalent in a wide array of biologically active compounds and functional organic materials. The introduction of a bromine atom and an aldehyde group onto the naphthalene core at the 3- and 2-positions, respectively, imparts a unique combination of reactivity and steric and electronic properties. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are crucial intermediates in the synthesis of heterocyclic compounds and ligands for metal catalysis.

The bromine substituent, on the other hand, introduces a site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This dual functionality makes this compound a highly valuable intermediate for the construction of complex molecular frameworks with potential applications in medicinal chemistry, organic electronics, and sensor technology. A comprehensive understanding of its three-dimensional structure is paramount for rational drug design and the engineering of novel materials with tailored properties.

Synthesis and Crystallization: A Proposed Pathway

While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of related brominated naphthaldehydes. The proposed synthesis begins with the commercially available 2-naphthaldehyde.

Proposed Synthetic Protocol

A directed bromination of 2-naphthaldehyde is the most direct approach. The electron-withdrawing nature of the aldehyde group directs electrophilic substitution to the meta-positions (C6 and C8) and deactivates the ring. However, under forcing conditions or with specific catalysts, bromination at the C3 position can be achieved. A more controlled and likely successful approach involves a multi-step synthesis starting from a more accommodating precursor. A plausible route is outlined below:

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Bromination of 2-Naphthol: To a solution of 2-naphthol in glacial acetic acid, add a solution of bromine in acetic acid dropwise at room temperature with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated product, 1-bromo-2-naphthol, is collected by filtration, washed with water, and dried.

-

Triflation of 1-Bromo-2-naphthol: The dried 1-bromo-2-naphthol is dissolved in dichloromethane and cooled to 0 °C. Pyridine is added, followed by the slow addition of trifluoromethanesulfonic anhydride (Tf2O). The reaction is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO3, and brine, then dried over anhydrous MgSO4. The solvent is removed under reduced pressure to yield 1-bromo-2-naphthyl triflate.

-

Palladium-Catalyzed Formylation: The crude 1-bromo-2-naphthyl triflate is subjected to a palladium-catalyzed carbonylation reaction. In a pressure vessel, the triflate is dissolved in a suitable solvent such as toluene, and palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base such as triethylamine are added. The vessel is purged with carbon monoxide and then pressurized with a mixture of carbon monoxide and hydrogen. The reaction is heated with stirring. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step.[1]

-

Solvent Selection: A systematic solvent screen should be performed. Solvents of varying polarity, such as hexane, ethyl acetate, dichloromethane, acetone, and methanol, should be tested. The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (or solvent mixture) is prepared at an elevated temperature. The solution is filtered while hot to remove any insoluble impurities and then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is insoluble but the solvent of the solution is miscible (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehydic proton. The aldehydic proton should appear as a singlet at approximately δ 10.4 ppm. The aromatic protons will appear in the range of δ 7.5-8.5 ppm, with coupling patterns characteristic of a 2,3-disubstituted naphthalene system.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will be characterized by a signal for the aldehydic carbonyl carbon around δ 192 ppm.[2] The carbon atom attached to the bromine (C3) is expected to have a chemical shift in the range of δ 125-130 ppm. The remaining aromatic carbons will resonate between δ 125 and 138 ppm.[3]

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.4 (s, 1H) | -CHO |

| ~8.4 (s, 1H) | H-1 |

| ~8.0-7.5 (m, 5H) | Ar-H |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

C=O Stretch: A strong absorption band is predicted in the range of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.[4]

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹, which are diagnostic for the C-H stretch of an aldehyde.[4]

-

Aromatic C=C Stretch: Multiple bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations of the naphthalene ring.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a doublet of approximately equal intensity (M⁺ and M⁺+2) at m/z values corresponding to the masses of C₁₁H₇⁷⁹BrO and C₁₁H₇⁸¹BrO.[5]

-

Key Fragmentation Peaks:

-

[M-H]⁺: Loss of the aldehydic hydrogen to form a stable acylium ion.

-

[M-CHO]⁺: Loss of the formyl radical to give the 3-bromonaphthyl cation.

-

[M-Br]⁺: Loss of the bromine radical.

-

Putative Crystal Structure and Molecular Packing

In the absence of experimental data, we propose a hypothetical crystal structure for this compound based on the analysis of structurally similar molecules found in the Cambridge Structural Database (CSD). A common packing motif for planar aromatic molecules is herringbone or pi-stacking arrangements.[6]

Proposed Crystallographic Parameters

Based on related structures, a monoclinic or orthorhombic crystal system is plausible. For this model, we will propose a monoclinic system.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14 |

| b (Å) | ~4.5 |

| c (Å) | ~15 |

| β (°) | ~105 |

| Z | 4 |

Molecular Conformation and Intermolecular Interactions

The naphthalene ring system is expected to be essentially planar. The aldehyde group may be slightly twisted out of the plane of the naphthalene ring due to steric hindrance from the adjacent bromine atom.

The molecular packing is likely to be dominated by a combination of weak intermolecular interactions:

-

π-π Stacking: The planar naphthalene rings are expected to pack in an offset face-to-face arrangement, maximizing attractive π-π interactions.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the oxygen atom of the aldehyde group of a neighboring molecule (C-Br···O=C).

-

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the aromatic and aldehydic C-H groups with the oxygen atom and the π-system of adjacent molecules will also contribute to the overall packing stability.

Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis, spectroscopic properties, and crystal structure of this compound. While awaiting experimental verification, the theoretical framework and detailed protocols presented herein offer valuable insights for researchers. The proposed synthetic route is based on reliable and well-established organic transformations. The predicted spectroscopic data provide a benchmark for the characterization of this compound. Furthermore, the hypothetical crystal structure, grounded in the principles of crystal engineering and comparative analysis of related structures, offers a plausible model for its solid-state behavior. This guide is intended to be a dynamic resource, to be updated as experimental data becomes available, and to stimulate further research into the chemistry and applications of this promising synthetic intermediate.

References

- 1. Naphthalene, 2-bromo- [webbook.nist.gov]

- 2. 2-Naphthaldehyde(66-99-9) 13C NMR [m.chemicalbook.com]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility of 3-Bromo-2-naphthaldehyde in Organic Solvents

Introduction

3-Bromo-2-naphthaldehyde is a key aromatic aldehyde derivative utilized in the synthesis of complex organic molecules, including pharmaceutical intermediates and materials for optoelectronic applications. Its chemical structure, featuring a bulky naphthalene core functionalized with a reactive aldehyde group and a bromine atom, imparts a unique combination of steric and electronic properties. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in chemical synthesis, purification processes such as recrystallization, and formulation development.

This guide provides a comprehensive overview of the principles governing the solubility of this compound, a predictive framework for its behavior in common organic solvents, and a robust, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility characteristics.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a solute in a given solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a powerful predictive tool.[1] To apply this, we must first analyze the molecular structure of this compound.

Molecular Structure Analysis:

-

Naphthalene Core: The large, bicyclic aromatic ring system is the dominant feature of the molecule. This region is nonpolar and lipophilic, primarily interacting through van der Waals forces (specifically, London dispersion forces). This suggests a strong affinity for nonpolar or moderately polar solvents that can also engage in π-stacking interactions.

-

Aldehyde Group (-CHO): The carbonyl group is polar due to the significant difference in electronegativity between carbon and oxygen. This allows for dipole-dipole interactions and makes the oxygen atom a hydrogen bond acceptor.[2][3][4][5] This functional group will enhance solubility in polar aprotic solvents (e.g., acetone, tetrahydrofuran) and to a lesser extent, polar protic solvents.

-

Bromo Group (-Br): The bromine atom is electronegative and polarizable, contributing to the molecule's overall polarity and molecular weight. It participates in dipole-dipole interactions.

Predicted Solubility Trends: Based on this hybrid structure, this compound is expected to exhibit moderate to good solubility in a range of organic solvents, rather than being highly soluble at one extreme of the polarity scale.

-

High Solubility Expected: In moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can effectively solvate both the nonpolar naphthalene ring and the polar aldehyde and bromo groups.

-

Moderate Solubility Expected: In polar aprotic solvents like Acetone and Acetonitrile, and in aromatic solvents like Toluene.

-

Low Solubility Expected: In highly nonpolar solvents like Hexane or Cyclohexane, as they cannot effectively solvate the polar functional groups.

-

Very Low to Insoluble Expected: In highly polar protic solvents like Water. The large nonpolar surface area of the naphthalene core dominates, leading to poor solvation by water molecules. A Safety Data Sheet for the related compound 3-bromobenzaldehyde notes that it decomposes in contact with water, which is a critical consideration.[6]

Qualitative Solubility Framework

While precise quantitative data requires experimental determination, the following table provides a framework for researchers based on theoretical principles. It categorizes common organic solvents by polarity and predicts the likely solubility of this compound.

| Solvent Class | Solvent Name | Polarity Index (P') | Dielectric Constant (ε) | Predicted Solubility |

| Nonpolar | n-Hexane | 0.1 | 1.9 | Very Low |

| Toluene | 2.4 | 2.4 | Moderate | |

| Moderately Polar | Diethyl Ether | 2.8 | 4.3 | Moderate to Good |

| Aprotic | Dichloromethane (DCM) | 3.1 | 9.1 | Good to High |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Good to High | |

| Ethyl Acetate | 4.4 | 6.0 | Good | |

| Polar Aprotic | Acetone | 5.1 | 21 | Moderate |

| Acetonitrile (ACN) | 5.8 | 37.5 | Moderate to Low | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Moderate | |

| Polar Protic | Methanol | 5.1 | 33 | Moderate to Low |

| Ethanol | 4.3 | 24.5 | Low | |

| Water | 10.2 | 80.1 | Insoluble |

Polarity Index and Dielectric Constant values are representative and may vary slightly by source.

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible quantitative data, a validated experimental procedure is essential. The Shake-Flask Method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[7][8] This protocol couples the shake-flask method with UV-Visible Spectroscopy for quantification, which is well-suited for aromatic compounds like this compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached and a saturated solution is formed. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured. This concentration is, by definition, the solubility of the compound in that solvent at that temperature.

Required Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes (Class A)

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., add ~20 mg to 2 mL of solvent).

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24-48 hours.[8][9] This extended time is crucial to ensure thermodynamic equilibrium is achieved.

Step 2: Phase Separation

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved particulates, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particles that could scatter light and interfere with the absorbance measurement.

Step 3: Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.

-

Using the UV-Vis spectrophotometer, scan the most concentrated standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of Absorbance vs. Concentration. The resulting line should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert Law.[10]

Step 4: Analysis of Saturated Solution

-

Accurately dilute the filtered supernatant (from Step 2) with the same solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted sample at λmax.

Step 5: Calculation of Solubility

-

Using the equation from the linear regression of your calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of your diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original, undissolved saturated solution. This value represents the solubility.

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Alternative Quantification by HPLC

For mixtures or if greater specificity is required, High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent alternative.[11][12][13][14] The procedure is similar, but quantification is based on the peak area of the analyte compared to a calibration curve generated by injecting standards of known concentrations.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Safety Data Sheets indicate that related compounds can cause skin, eye, and respiratory irritation.[6][15][16] All organic solvents used are flammable and have their own specific hazards; consult the relevant SDS for each before use.

Conclusion

The solubility of this compound is a complex interplay between its large nonpolar aromatic core and its polar functional groups. This guide establishes a theoretical framework for predicting its solubility, indicating a preference for moderately polar aprotic solvents. More importantly, it provides a detailed, self-validating experimental protocol using the shake-flask method coupled with UV-Vis spectroscopy, empowering researchers to generate precise and reliable quantitative solubility data. Such data is indispensable for optimizing reaction conditions, developing efficient purification strategies, and advancing the use of this versatile compound in scientific research and development.

References

- 1. chem.ws [chem.ws]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. improvedpharma.com [improvedpharma.com]

- 13. sciforum.net [sciforum.net]

- 14. uhplcs.com [uhplcs.com]

- 15. echemi.com [echemi.com]

- 16. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Bromo-2-naphthaldehyde: From Historical Synthesis Paradigms to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Naphthalene Derivative

3-Bromo-2-naphthaldehyde is a halogenated aromatic aldehyde built upon the naphthalene scaffold, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] The presence of the aldehyde and bromo substituents on the naphthalene core imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecular architectures. The naphthalene ring system itself is a key component in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives.[3] This guide provides a comprehensive overview of this compound, from the historical development of synthetic strategies that enabled its creation to modern, validated protocols for its preparation and its emerging applications.

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical chemical literature, its existence is a testament to the evolution of organic synthesis. The ability to prepare this molecule is a direct result of the development of key reactions for the functionalization of aromatic systems in the late 19th and early 20th centuries. This guide will, therefore, first explore the historical context of the relevant synthetic transformations before delving into contemporary methods and applications.

Part 1: A Historical Perspective on the Synthesis of Substituted Naphthaldehydes

The synthesis of a molecule like this compound would have historically relied on the establishment of reliable methods for both the introduction of a formyl group (formylation) and a bromine atom (bromination) onto the naphthalene ring system. The early 20th century saw significant advancements in this area, laying the groundwork for the preparation of a wide array of substituted aromatic compounds.

The Dawn of Formylation: Early Methods for Aldehyde Synthesis

Several classical reactions for the formylation of aromatic rings were developed that could, in principle, be applied to naphthalene derivatives.

-

The Gattermann and Gattermann-Koch Reactions: The Gattermann reaction, discovered by Ludwig Gattermann, initially involved the use of hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds.[2] A variation, the Gattermann-Koch reaction, utilized carbon monoxide and hydrochloric acid.[2][4][5] These methods were pivotal for introducing aldehyde functionalities onto aromatic rings.

-

The Vilsmeier-Haack Reaction: Developed in the 1920s by Anton Vilsmeier and Albrecht Haack, this reaction employs a milder formylating agent, the Vilsmeier reagent, generated from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7][8][9] This method is particularly effective for electron-rich aromatic and heteroaromatic compounds and represents a significant advancement in the synthesis of aromatic aldehydes.

-

The Reimer-Tiemann Reaction: This reaction, reported by Karl Reimer and Ferdinand Tiemann in 1876, is specific for the ortho-formylation of phenols using chloroform in a basic solution.[10][11][12] For naphthols, this reaction provides a direct route to hydroxy-substituted naphthaldehydes.[13][14]

The Introduction of Bromine: Early Bromination Techniques

The direct bromination of naphthalene was also a subject of early investigation. The regioselectivity of this electrophilic aromatic substitution is influenced by reaction conditions such as temperature and the presence of catalysts.[15] Early work focused on understanding and controlling the position of bromination on the naphthalene ring.

The confluence of these foundational synthetic methodologies provided the chemical toolbox necessary for the eventual synthesis of this compound.

Part 2: Modern Synthetic Strategies for this compound

Contemporary approaches to the synthesis of this compound leverage both classical reactions and modern reagents to achieve higher yields and purity. The following are plausible and documented synthetic pathways.

Route 1: Bromination of 2-Naphthaldehyde

A direct and straightforward approach is the electrophilic bromination of commercially available 2-naphthaldehyde. The directing effects of the aldehyde group (a meta-director) would suggest that direct bromination might not favor the desired 3-position. However, the overall electronic nature of the naphthalene ring system can influence the regiochemical outcome.

Caption: Plausible synthesis via direct bromination.

Route 2: Formylation of a Brominated Naphthalene Precursor

An alternative strategy involves the formylation of a pre-brominated naphthalene derivative.

-

Vilsmeier-Haack Formylation of 2-Bromonaphthalene: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[1][6][7][8][9] While 2-bromonaphthalene is deactivated towards electrophilic substitution compared to naphthalene, the reaction can still proceed, potentially yielding a mixture of formylated products.

Caption: Synthesis via Vilsmeier-Haack formylation.

Route 3: The Sandmeyer Reaction from an Amino Precursor

The Sandmeyer reaction provides a versatile method for introducing a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate. This approach would start with 3-Amino-2-naphthaldehyde.

Caption: Synthesis via the Sandmeyer reaction.

Route 4: Oxidation of 3-Bromo-2-methylnaphthalene

The oxidation of a methyl group on the naphthalene ring to an aldehyde is another viable synthetic route. Various oxidizing agents can be employed for this transformation.

Caption: Synthesis via oxidation of a methyl group.

Part 3: Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a compound's physical and spectroscopic properties is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₁₁H₇BrO |

| Molecular Weight | 235.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 89005-11-8 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring and a distinct singlet for the aldehydic proton, typically in the range of 9-10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm) and the aromatic carbons of the naphthalene ring. The carbon bearing the bromine atom will also have a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Part 4: Applications in Research and Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Synthetic Intermediate

The aldehyde group is highly versatile and can participate in a wide range of chemical transformations, including:

-

Wittig and Horner-Wadsworth-Emmons reactions: for the formation of carbon-carbon double bonds.

-

Reductive amination: to synthesize secondary and tertiary amines.

-

Oxidation and reduction: to form the corresponding carboxylic acid or alcohol.

-

Condensation reactions: with various nucleophiles to form a diverse array of heterocyclic compounds.

The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of various substituents at the 3-position of the naphthalene ring.

Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[3] The ability to functionalize the 3- and 2-positions of the naphthalene ring using this compound as a starting material provides access to a vast chemical space for the development of new drug candidates. The introduction of different functionalities can modulate the pharmacological properties of the resulting molecules, including their binding affinity for biological targets, pharmacokinetic properties, and metabolic stability.

Part 5: Experimental Protocol - A Representative Synthesis

The following is a representative, though not historically definitive, protocol for the synthesis of a brominated naphthaldehyde derivative, illustrating the general principles involved. This specific example is for the synthesis of 1-Bromo-2-naphthaldehyde from 1-bromo-2-(bromomethyl)naphthalene, as detailed in the chemical literature.

Synthesis of 1-Bromo-2-naphthaldehyde

Materials:

-

1-Bromo-2-(bromomethyl)naphthalene

-

4-Methylmorpholine N-oxide (NMO)

-

Molecular sieves

-

Acetonitrile

-

Dichloromethane

Procedure:

-

To a 2L reactor, add 4-methylmorpholine N-oxide (61.4 g, 524 mmol), molecular sieves (200 g), and acetonitrile (1.2 L).

-

Stir the mixture for 30 minutes at 0 °C under a nitrogen atmosphere.

-

Add 1-bromo-2-(bromomethyl)naphthalene (78 g, 262 mmol) to the reaction mixture.

-

Continue stirring for 6 hours at room temperature.

-

After the reaction is complete, filter the mixture and wash the filtrate with dichloromethane.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 1-bromo-2-naphthaldehyde (45 g, 73% yield).[7][16]

Caption: Experimental workflow for a brominated naphthaldehyde synthesis.

Conclusion

This compound stands as a valuable and versatile chemical entity, the existence of which is built upon a rich history of synthetic organic chemistry. While its own "discovery" may be interwoven with the broader development of aromatic functionalization, its utility in modern synthesis is clear. For researchers in drug discovery and materials science, this compound offers a strategic starting point for the creation of novel and complex molecules with tailored properties. The continued exploration of its reactivity and applications will undoubtedly lead to further innovations in these fields.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Naphthalene | Mothballs, Carcinogen, Polycyclic Aromatic Hydrocarbon | Britannica [britannica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. historyofscience.com [historyofscience.com]

- 5. catalog.hathitrust.org [catalog.hathitrust.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. Naphthalene - Wikipedia [en.wikipedia.org]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 12. t.130 (1900) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]

- 13. t.137 (1903) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. 1-BROMO-2-NAPHTHALDEHYDE | 3378-82-3 [amp.chemicalbook.com]

A Technical Guide to the Synthetic Utility of 3-Bromo-2-naphthaldehyde: A Focus on Aldehyde Reactivity

Abstract

3-Bromo-2-naphthaldehyde is a versatile bifunctional molecule offering two distinct and valuable reactive centers: a nucleophilically susceptible aldehyde and an aryl bromide suitable for cross-coupling reactions. This guide provides an in-depth exploration of the aldehyde group's reactivity within this framework. We will dissect the electronic and steric influences that govern its behavior and present detailed, field-proven protocols for its transformation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in complex molecule synthesis.

Introduction: Structural and Electronic Profile

This compound presents a fascinating case study in reactivity. The core of its chemistry lies in the interplay between the aldehyde functionality and the bromo-substituted naphthalene scaffold.

-

The Aldehyde Group: The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles.[1][2] Compared to aliphatic aldehydes, the aromatic naphthalene ring allows for resonance delocalization, which slightly moderates this electrophilicity. However, aldehydes are inherently more reactive than their ketone counterparts due to reduced steric hindrance and having only one electron-donating alkyl/aryl group.[1][3][4]

-

Influence of Substituents:

-

Naphthalene Ring: The large, electron-rich naphthalene system provides a sterically demanding environment that can influence the approach of bulky nucleophiles.

-

Bromo Group: Located at the 3-position, the bromine atom exerts a mild electron-withdrawing inductive effect, which can subtly enhance the electrophilicity of the adjacent aldehyde carbon. More significantly, it provides a reactive handle for palladium-catalyzed cross-coupling reactions, a topic discussed in the context of chemoselectivity.

-